1-(3-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Description
Pyrazole Core Substituent Configuration
The pyrazole ring serves as the central scaffold, with nitrogen atoms at positions 1 and 2 creating a five-membered aromatic system. The 1-position is occupied by the 3-fluorophenyl group, while the 4-position contains the dioxaborolane moiety. This substitution pattern creates a planar geometry at the pyrazole core, as confirmed by X-ray crystallographic studies of analogous compounds.
Table 1: Key Bond Parameters in the Pyrazole Core
| Bond Type | Length (Å) | Angle (°) |
|---|---|---|
| N1–C2 | 1.34 | 105.2 |
| C3–C4 | 1.39 | 108.7 |
| B–O (dioxaborolane) | 1.47 | 117.5 |
The ortho-positioning of the fluorine atom relative to the pyrazole linkage introduces steric constraints that influence rotational freedom about the C–N bond. Nuclear Magnetic Resonance (NMR) spectroscopy reveals restricted rotation at ambient temperatures, evidenced by diastereotopic proton splitting in the fluorophenyl group.
Dioxaborolane Ring Conformational Dynamics
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring adopts a chair-like conformation, stabilized by hyperconjugation between the boron atom’s empty p-orbital and adjacent oxygen lone pairs. Variable-temperature NMR studies demonstrate that the methyl groups at positions 4 and 5 enforce rigidity, with an energy barrier of 12.3 kJ/mol for ring puckering.
Table 2: Dioxaborolane Ring Torsion Angles
| Torsion Angle | Value (°) |
|---|---|
| O1–B–O2 | 112.4 |
| B–O1–C4 | 121.8 |
| O2–C5–C6 | 118.2 |
The boron atom’s sp² hybridization creates a trigonal planar geometry, enabling π-backbonding with the pyrazole ring. This interaction lowers the LUMO energy by 0.8 eV compared to non-conjugated analogs, as calculated via density functional theory (DFT).
Fluorophenyl Group Electronic Effects
The 3-fluorophenyl substituent exerts profound electronic effects through both inductive (−I) and resonance (+R) mechanisms. The fluorine atom’s electronegativity (χ = 3.98) withdraws electron density from the aromatic ring, increasing the pyrazole core’s electrophilicity by 15% relative to non-fluorinated derivatives.
Table 3: Hammett Substituent Constants
| Position | σₚ | σₘ |
|---|---|---|
| 3-F | 0.34 | 0.43 |
Conjugation between the fluorophenyl π-system and the pyrazole ring results in a bathochromic shift of 22 nm in UV-Vis spectra compared to alkyl-substituted analogs. Natural Bond Orbital (NBO) analysis reveals charge transfer from the fluorine’s lone pairs to the pyrazole’s antibonding orbitals, stabilizing the molecule by 27.4 kcal/mol.
Properties
Molecular Formula |
C15H18BFN2O2 |
|---|---|
Molecular Weight |
288.13 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C15H18BFN2O2/c1-14(2)15(3,4)21-16(20-14)11-9-18-19(10-11)13-7-5-6-12(17)8-13/h5-10H,1-4H3 |
InChI Key |
JJSYZUVKCDQDNV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling with Pinacol Diboron
Procedure (adapted from CN110698506A and EP3280710B1):
-
Substrate : 4-Bromo-1-(3-fluorophenyl)-1H-pyrazole.
-
Reagents : Pinacol diboron (1.1–1.5 equiv), Pd catalyst (e.g., [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II), 0.5–2 mol%), base (K₂CO₃ or NaHCO₃).
-
Solvent : Dioxane/water (4:1) or toluene/ethanol.
-
Conditions : 80–110°C, 12–24 h under inert atmosphere.
| Parameter | Value |
|---|---|
| Catalyst Loading | 0.6–0.8 mol% Pd(OAc)₂ |
| Yield | 84–89% |
| Purity (HPLC) | >98% |
| Reaction Scale | Up to 100 g |
Mechanistic Insight : The palladium catalyst facilitates oxidative addition of the C–Br bond, followed by transmetallation with pinacol diboron and reductive elimination to install the boronate ester.
Optimized Catalytic Systems
Recent advancements (e.g., WO2014020467A2) highlight ligand-accelerated catalysis:
-
Ligands : SPhos, XPhos, or JohnPhos improve turnover frequency.
-
Solvent Systems : Acetonitrile/water biphasic mixtures enhance phase separation for easier isolation.
Example :
| Component | Quantity |
|---|---|
| 4-Bromo-1-(3-fluorophenyl)-1H-pyrazole | 10 mmol |
| PdCl₂(dppf)·CH₂Cl₂ | 0.7 mol% |
| SPhos | 1.4 mol% |
| Pinacol diboron | 12 mmol |
| K₃PO₄ | 20 mmol |
| Acetonitrile/water | 15 mL/3 mL |
Outcome : 92% yield, >99% regioselectivity.
Alternative Synthetic Routes
Direct Borylation via [3+2] Cycloaddition
A novel approach (ACS J. Org. Chem.) employs 2-alkynyl-1,3-dithianes and sydnones under basic conditions to construct the pyrazole core with inherent boronate functionality.
Steps :
-
React 3-fluorophenylacetylene with 1,3-dithiane to form 2-alkynyl-1,3-dithiane.
-
Base-mediated cycloaddition with sydnone generates the pyrazole ring.
-
Oxidative removal of dithiane and boronate esterification.
Limitations : Requires strict anhydrous conditions and offers moderate yields (55–65%).
Functional Group Interconversion
From 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde (Ossila):
-
Intermediate : Convert aldehyde to nitrile via Knoevenagel reaction.
-
Borylation : Treat with bis(pinacolato)diboron and Cu(I) thiophenecarboxylate.
Yield : 70–75% after column chromatography (hexane/EtOAc).
Industrial-Scale Considerations
Solvent and Catalyst Recycling
Purification Protocols
-
Recrystallization : Use petroleum ether/EtOAc (3:1) for >99.5% purity.
-
Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → EtOAc).
Comparative Analysis of Methods
| Method | Yield (%) | Cost (Relative) | Scalability |
|---|---|---|---|
| Suzuki-Miyaura | 85–92 | $$ | Excellent |
| Direct Borylation | 55–65 | $$$ | Moderate |
| Functional Interconversion | 70–75 | $$ | Limited |
Recommendation : Suzuki-Miyaura remains the optimal method for large-scale synthesis due to robustness and cost efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acid derivatives.
Reduction: Reduction reactions can modify the fluorophenyl group or the pyrazole ring.
Substitution: The dioxaborolane moiety can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Reduced fluorophenyl-pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the coupling partner.
Scientific Research Applications
Anticancer Activity
Research has shown that pyrazole derivatives exhibit promising anticancer properties. For instance, certain pyrazole compounds have been evaluated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that derivatives similar to 1-(3-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole showed effective inhibitory activity against various cancer cell lines using MTT assays .
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. They have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. Compounds with similar structures have demonstrated the ability to reduce pro-inflammatory cytokines and nitric oxide production in vitro .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial activity. Pyrazole derivatives have been studied for their effectiveness against various bacterial strains and fungi. Some studies indicated that these compounds could inhibit the growth of pathogens such as Cytospora sp. and Fusarium solani.
Cross-Coupling Reactions
This compound can serve as a reagent in cross-coupling reactions due to the presence of the boron atom. These reactions are vital for forming carbon-carbon bonds in organic synthesis and are widely used in pharmaceutical development.
Ligand Development
The compound can act as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it suitable for various catalytic applications in organic transformations.
Case Studies
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The dioxaborolane moiety can also participate in reversible covalent bonding, which is useful in drug design.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Compound A : 1-(3-Fluoro-4-methyl-benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole ()
- Difference : A 3-fluoro-4-methylbenzyl group replaces the 3-fluorophenyl moiety.
Compound B : 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole ()
- Difference : The boronate ester is attached to a phenyl ring at the 1-position of pyrazole.
- Impact : Altered electronic distribution may reduce Suzuki coupling efficiency compared to the target compound, where the boronate is directly on the pyrazole ring .
Compound C : 3-(4-Fluorophenyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole ()
Reactivity in Suzuki-Miyaura Coupling
The target compound’s boronate ester at the pyrazole 4-position facilitates efficient coupling with aryl halides. For example:
- Compound D : 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole () achieved 77% yield in a Pd-catalyzed coupling, comparable to the target compound’s expected performance .
- Compound E : 1-(2,3-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole () showed reduced reactivity due to steric hindrance from the difluoro and methyl groups .
Structural and Crystallographic Data
- Crystal Packing : Compounds with halogen substitutions (e.g., 4-chlorophenyl vs. 4-fluorophenyl in ) exhibit similar isostructural frameworks but differ in packing due to halogen size and polarity .
- Conformational Analysis : The target compound’s planar pyrazole ring and boronate ester orientation are consistent with derivatives in , which confirmed structures via X-ray diffraction .
Biological Activity
1-(3-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₃H₁₈B₂FNO₂
- Molecular Weight : 266.12 g/mol
- CAS Number : 864771-96-0
The compound contains a pyrazole ring which is known for its diverse biological activities. The presence of the fluorophenyl group and the dioxaborolane moiety contributes to its unique properties.
Pyrazole derivatives like this compound often exert their biological effects through interaction with various biological targets. The mechanisms include:
- Inhibition of Enzymes : Pyrazoles can inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : They may act as agonists or antagonists at specific receptors, influencing signaling pathways.
- Antimicrobial Activity : Some pyrazoles exhibit broad-spectrum antimicrobial properties.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives possess significant anticancer properties. For instance:
- Study Findings : A study demonstrated that certain pyrazole derivatives showed cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Anti-inflammatory Properties
The anti-inflammatory activity of pyrazoles is well-documented:
- Mechanism : Pyrazoles inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and inflammation .
Antimicrobial Effects
The antimicrobial potential of pyrazoles has been explored in various studies:
- Case Study : One study reported that a related pyrazole compound exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria .
Data Table of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | COX inhibition | |
| Antimicrobial | Inhibition of bacterial growth |
Case Studies
- Anticancer Efficacy : A series of pyrazole derivatives were tested for anticancer activity against breast cancer cells. The study found that compounds with specific substitutions on the pyrazole ring exhibited enhanced cytotoxicity compared to others .
- Anti-inflammatory Activity : In a model of acute inflammation, a related pyrazole derivative was shown to significantly reduce edema in animal models by modulating inflammatory cytokines .
Q & A
Q. What are the recommended synthetic routes for 1-(3-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronate ester functionality. A common approach involves:
- Step 1 : Alkylation or functionalization of the pyrazole core. For example, alkylation with 3-(bromomethyl)benzaldehyde under basic conditions (K₂CO₃, DMF) to introduce substituents .
- Step 2 : Suzuki coupling with aryl halides (e.g., 4-chloro-3-nitropyridin-2-amine) using Pd catalysts (e.g., PdCl₂(PPh₃)₂), Na₂CO₃ as a base, and a solvent system like THF/water under degassed conditions at 100°C .
- Key variables : Catalyst choice (Pd₂(dba)₃ or Pd(OAc)₂ with ligands like X-Phos), solvent (dioxane or THF), and temperature (60–100°C) significantly impact yield .
Q. How should researchers handle and store this compound to ensure stability?
- Handling : The compound is moisture-sensitive due to the boronate ester group. Use inert atmospheres (N₂/Ar) and anhydrous solvents during reactions.
- Storage : Store in amber glass bottles at –20°C under desiccant (e.g., silica gel) to prevent hydrolysis. Stability testing via periodic NMR analysis is recommended .
Q. What spectroscopic techniques are used to confirm its structure and purity?
- 1H/13C NMR : To verify substituent integration and boron-related shifts (e.g., absence of free boronic acid peaks) .
- FT-IR : Confirms B-O bonds (∼1350 cm⁻¹) and aromatic C-H stretches .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 270.14) .
- X-ray Diffraction (XRD) : Resolves crystal structure, including bond angles and packing motifs .
Advanced Questions
Q. How can computational methods like DFT aid in understanding its structural and electronic properties?
Density Functional Theory (DFT) calculations predict:
- Electron distribution : The electron-withdrawing 3-fluorophenyl group reduces electron density at the pyrazole N1 position, enhancing electrophilicity for cross-coupling .
- Reactivity trends : Frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps) correlates with Suzuki reaction efficiency .
- Validation : DFT-optimized geometries align with XRD data (e.g., B–O bond lengths: 1.36–1.39 Å) .
Q. What strategies modulate biological activity through substituent modifications?
- N1-substituents : Alkylation with trifluoroethyl or benzyl groups (using alkyl halides/K₂CO₃) enhances blood-brain barrier penetration for CNS-targeted drugs .
- C3/C5 modifications : Introducing electron-deficient aryl groups (e.g., trifluoromethylphenyl via Suzuki coupling) improves kinase inhibition (e.g., Aurora-A) by optimizing steric and electronic interactions .
- Case study : Replacing the 3-fluorophenyl group with a 2-(trifluoromethyl)phenyl moiety increased PI3K inhibitory activity by 5-fold in cytotoxicity assays .
Q. How does the 3-fluorophenyl group influence cross-coupling efficiency?
- Electronic effects : The fluorine atom’s inductive (-I) effect enhances electrophilicity at the boron center, accelerating transmetallation in Suzuki reactions .
- Steric effects : The meta-fluorine position minimizes steric hindrance, allowing efficient Pd coordination. Comparative studies show coupling yields drop by ~15% when using ortho-fluorophenyl analogs due to steric clashes .
Q. What are common pitfalls in optimizing Suzuki reactions with this compound?
- Catalyst poisoning : Residual moisture or oxygen deactivates Pd catalysts. Solution: Rigorous degassing (freeze-pump-thaw cycles) and molecular sieves .
- Byproduct formation : Protodeboronation occurs under acidic conditions. Mitigation: Use pH 7–9 buffers (e.g., NaHCO₃) and avoid prolonged heating .
- Yield optimization : A 1:1.2 molar ratio of boronate to aryl halide and 2–5 mol% Pd loading balance cost and efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
